

physical and chemical characteristics of tert-butyl 3-ethynylphenylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tert-butyl 3-ethynylphenylcarbamate
Cat. No.:	B070088

[Get Quote](#)

In-Depth Technical Guide to tert-Butyl 3-Ethynylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **tert-butyl 3-ethynylphenylcarbamate**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.

Chemical Identity and Physical Properties

Tert-butyl 3-ethynylphenylcarbamate, with the CAS Number 185619-66-3, is a solid organic compound.^[1] It is characterized by the presence of a Boc-protected amine and a terminal alkyne group on a phenyl ring. This unique combination of functional groups makes it a versatile synthon for various chemical transformations, including cross-coupling reactions and click chemistry.

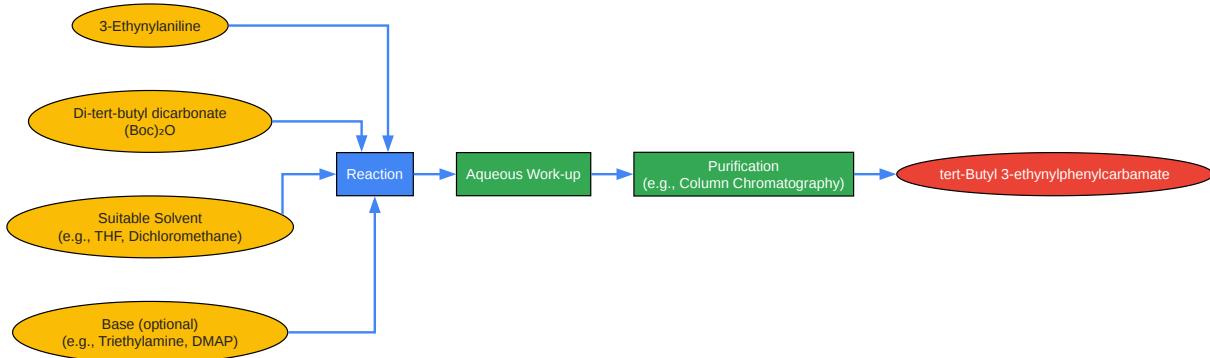
Table 1: Physical and Chemical Properties of **tert-Butyl 3-Ethynylphenylcarbamate**

Property	Value	Source/Note
IUPAC Name	tert-butyl N-(3-ethynylphenyl)carbamate	[1]
CAS Number	185619-66-3	[1]
Molecular Formula	C ₁₃ H ₁₅ NO ₂	Calculated
Molecular Weight	217.26 g/mol	Calculated
Physical Form	Solid	[1]
Purity	≥97%	[1]
Storage	Refrigerator	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of **tert-butyl 3-ethynylphenylcarbamate**. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.

Table 2: Expected Spectroscopic Data for **tert-Butyl 3-Ethynylphenylcarbamate**


Technique	Expected Features
¹ H NMR	Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), the acetylenic proton (singlet, ~3.0 ppm, 1H), aromatic protons (multiplets, 7.0-7.5 ppm, 4H), and the N-H proton of the carbamate (broad singlet).
¹³ C NMR	Resonances for the tert-butyl quaternary and methyl carbons, the acetylenic carbons, the aromatic carbons, and the carbonyl carbon of the carbamate group.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch of the carbamate, the C≡C-H stretch of the alkyne, the C=O stretch of the carbamate, and C-H stretches of the aromatic ring and tert-butyl group.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of **tert-butyl 3-ethynylphenylcarbamate** typically involves the protection of the amino group of 3-ethynylaniline with a tert-butoxycarbonyl (Boc) group.

General Synthesis Workflow

A logical workflow for the synthesis of N-Boc protected amines, such as **tert-butyl 3-ethynylphenylcarbamate**, is depicted below. This generally involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc)₂O.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **tert-butyl 3-ethynylphenylcarbamate**.

Experimental Protocol: Synthesis of N-Boc Amines

While a specific protocol for **tert-butyl 3-ethynylphenylcarbamate** is not detailed in the provided search results, a general procedure for the Boc protection of amines is as follows:

- Reaction Setup: Dissolve the amine (e.g., 3-ethynylaniline) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
- Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O), typically in a 1.0 to 1.2 molar ratio to the amine. A base like triethylamine or 4-(dimethylamino)pyridine (DMAP) can be added to catalyze the reaction, although it often proceeds without a catalyst.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.
- **Purification:** The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. Further purification is often achieved by column chromatography on silica gel.

Safety and Handling

Tert-butyl 3-ethynylphenylcarbamate is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement H302 indicates that it is harmful if swallowed.^[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Research and Drug Development

The bifunctional nature of **tert-butyl 3-ethynylphenylcarbamate** makes it a valuable intermediate in the synthesis of a wide range of organic molecules.

- **Pharmaceutical Synthesis:** The ethynyl group can be utilized in Sonogashira coupling reactions to introduce substituted alkynes or in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazole rings, which are common scaffolds in medicinal chemistry. The Boc-protected amine provides a latent amino group that can be deprotected under acidic conditions for further functionalization.
- **Materials Science:** The rigid phenylacetylene backbone can be incorporated into polymers and other materials to impart specific electronic or photophysical properties.

Logical Relationship in a Multi-step Synthesis

The use of **tert-butyl 3-ethynylphenylcarbamate** as an intermediate in a multi-step synthesis often follows a logical progression of reactions, as illustrated below.

[Click to download full resolution via product page](#)

Caption: A logical workflow illustrating the use of **tert-butyl 3-ethynylphenylcarbamate** in a multi-step synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrio.com [chemrio.com]
- To cite this document: BenchChem. [physical and chemical characteristics of tert-butyl 3-ethynylphenylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070088#physical-and-chemical-characteristics-of-tert-butyl-3-ethynylphenylcarbamate\]](https://www.benchchem.com/product/b070088#physical-and-chemical-characteristics-of-tert-butyl-3-ethynylphenylcarbamate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com